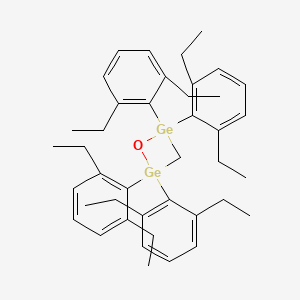
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is a unique organogermanium compound characterized by its distinctive structure, which includes germanium atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane typically involves the reaction of germanium tetrachloride with 2,6-diethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under controlled temperatures and inert conditions.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane involves its interaction with molecular targets through its germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butyl-2,2,4,4-tetrakis(2,6-diethylphenyl)tetrasilabicyclo[1.1.0]butane
- 2,2,4,4-Tetrakis(dimethylamino)-6-amino-1-aza-2,4-diphosphinine
Uniqueness
2,2,4,4-Tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane is unique due to its oxadigermetane core, which imparts distinct electronic properties compared to similar silicon or phosphorus-based compounds. This uniqueness makes it valuable for specific applications in materials science and catalysis where germanium’s properties are advantageous.
Properties
CAS No. |
115385-11-0 |
|---|---|
Molecular Formula |
C41H54Ge2O |
Molecular Weight |
708.1 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(2,6-diethylphenyl)-1,2,4-oxadigermetane |
InChI |
InChI=1S/C41H54Ge2O/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(44-42,40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
InChI Key |
FNRZXMHRLMLPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Ge]2(C[Ge](O2)(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)C5=C(C=CC=C5CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















